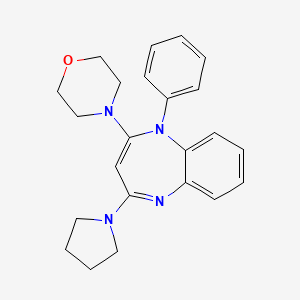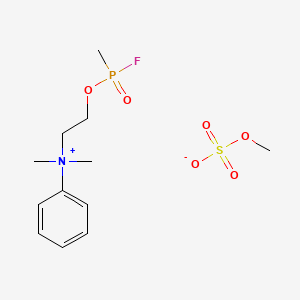
Benzyl diphenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl diphenylphosphinate is an organophosphorus compound with the molecular formula C19H17P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three phenyl groups. This compound is known for its applications in various chemical reactions and its role as a ligand in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl diphenylphosphinate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products Formed:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine hydride.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl diphenylphosphinate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of benzyl diphenylphosphinate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with enzyme active sites, inhibiting their activity and modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Similar in structure but lacks the benzyl group.
Diphenylphosphine: Contains only two phenyl groups and one hydrogen atom bonded to phosphorus.
Benzylphosphine: Contains a benzyl group and two hydrogen atoms bonded to phosphorus.
Uniqueness: Benzyl diphenylphosphinate is unique due to the presence of both benzyl and diphenyl groups, which confer distinct steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable compound in various chemical transformations .
Eigenschaften
CAS-Nummer |
5573-42-2 |
|---|---|
Molekularformel |
C19H17O2P |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
diphenylphosphoryloxymethylbenzene |
InChI |
InChI=1S/C19H17O2P/c20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI-Schlüssel |
BUBAPAVHHCZZMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)



![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)





